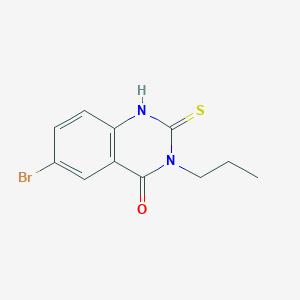
6-Bromo-3-propyl-2-sulfanyl-3,4-dihydroquinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 6-Bromo-3-propyl-2-sulfanyl-3,4-dihydroquinazolin-4-one is a derivative of quinazolinone, a bicyclic compound consisting of a benzene ring fused to a pyrimidine ring. Quinazolinones are an important class of compounds due to their wide range of biological activities, including antibacterial properties as demonstrated by the synthesis and evaluation of a related compound, 6-Bromo-2-chloro-3-butylquinazolin-4(3H)-one .
Synthesis Analysis
The synthesis of quinazolinone derivatives often involves multi-step reactions starting from readily available chemicals. For instance, the synthesis of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a related compound, was achieved by reacting 2-amino-5-methylbenzoic acid with thioacetamide to yield a dihydroquinazoline, which was then brominated to give the desired product . Similarly, the synthesis of 6-Bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione was performed using 6-bromoquinazoline-2,4(1H,3H)-dione and chlorosulfonic acid, followed by interactions with nucleophilic reagents to yield various sulfonated derivatives .
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is characterized by the presence of a quinazolinone core with various substituents that can significantly influence the compound's properties. For example, the crystal structure of 6-Bromo-2-chloro-3-butylquinazolin-4(3H)-one was determined to crystallize in the triclinic system with specific unit cell parameters, and the crystal packing was analyzed using Hirshfeld surfaces and fingerprint plots .
Chemical Reactions Analysis
Quinazolinone derivatives can undergo various chemical reactions, including interactions with nucleophilic reagents, as seen in the case of 6-Bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione, which reacts with water, alcohols, ammonia, and amines to yield sulfonated quinazolinones . Additionally, the direct sulfanylation of 4-hydroxyquinolinones, a reaction relevant to the synthesis of sulfanyl quinazolinones, can be catalyzed by copper(I) bromide-dimethyl sulfide, leading to the formation of C-S bonds .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives are influenced by their molecular structure. The presence of bromo, chloro, and alkyl groups can affect the compound's solubility, melting point, and reactivity. The antibacterial activity of these compounds, as well as their potential for fluorescence sensing, as demonstrated by the selective fluorescence turn-on sensing of cadmium(II) ions using a sulfanyl-4-hydroxycoumarin derivative, indicates the functional diversity of these molecules .
Scientific Research Applications
Novel Synthesis Methods
Research has demonstrated innovative synthesis methods for quinazolinone derivatives. For instance, Mohammadi and Hossini (2011) detailed a one-pot, three-component synthesis of 2,3-disubstituted-4(3H)-quinazolinones using isatoic anhydride, orthoesters, and amines under solvent-free conditions, catalyzed by KAl(SO4)2·12H2O (Alum) under microwave irradiation. This method highlights a green chemistry approach to synthesizing quinazolinone derivatives, potentially including compounds like 6-Bromo-3-propyl-2-sulfanyl-3,4-dihydroquinazolin-4-one (Mohammadi & Hossini, 2011).
Anticancer Activity
The substituted benzoquinazolinones, including amino- and sulfanyl-derivatives synthesized via palladium-catalyzed Buchwald–Hartwig coupling reaction, have shown potential in anticancer activity. One such compound demonstrated significant activity against HT29 and HCT116 cell lines, suggesting the therapeutic potential of quinazolinone derivatives in cancer treatment (Nowak et al., 2015).
Antimicrobial and Antifungal Properties
Quinazolinone derivatives have been reported for their antimicrobial and antifungal activities. Patel et al. (2006) synthesized various quinazolinones demonstrating good antimicrobial activity, indicating the compound's potential in addressing microbial resistance issues (Patel, Mistry, & Desai, 2006). Similarly, Ouyang et al. (2006) found 6-bromo-3-propylquinazolin-4-one to possess good antifungal activity, reinforcing the compound's utility in developing new antifungal agents (Ouyang et al., 2006).
Structural and Chemical Studies
The structural and chemical properties of quinazolinone derivatives have been explored to understand their biological activities better. Mukarramov et al. (2009) studied the bromination of 2,3-tetramethylene-3,4-dihydroquinazoline, highlighting the compound's structural versatility and potential for further modification (Mukarramov et al., 2009).
Safety and Hazards
properties
IUPAC Name |
6-bromo-3-propyl-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2OS/c1-2-5-14-10(15)8-6-7(12)3-4-9(8)13-11(14)16/h3-4,6H,2,5H2,1H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTEIOPJYCDSWMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CC(=C2)Br)NC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

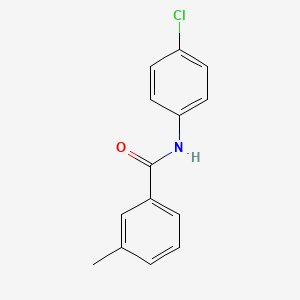
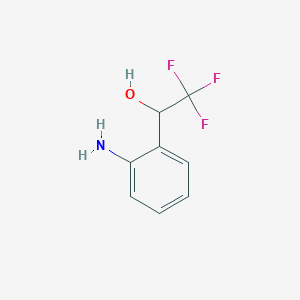
![N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B2548459.png)
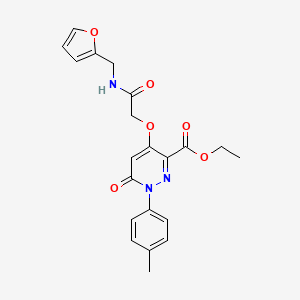


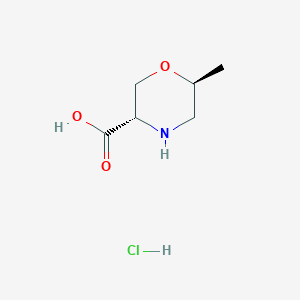
![2-Cyano-3-[2-(phenoxymethyl)-1,3-thiazol-4-yl]prop-2-enamide](/img/structure/B2548468.png)
![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2548469.png)
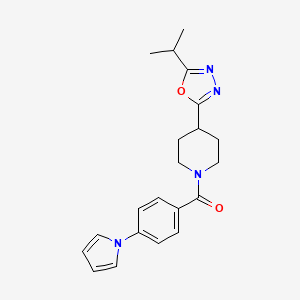

![N-[6-(1-piperidinylsulfonyl)-1,3-benzothiazol-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B2548477.png)

